5-Azidonorvaline

Description

Significance of Bioorthogonal Handles in Biomolecule Functionalization

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within living organisms without interfering with endogenous biochemical processes acs.orgwikipedia.orgacs.orgacs.orgresearchgate.netnih.gov. The core principle relies on the use of "bioorthogonal handles"—functional groups that are not naturally present in biological systems and that react selectively with specific chemical partners acs.orgwikipedia.orgnih.govnih.gov. These handles are crucial for functionalizing biomolecules, enabling a range of applications such as site-specific labeling, imaging, drug conjugation, and the creation of novel biomaterials acs.orgwikipedia.orgacs.orgresearchgate.netnih.govscispace.com. The requirements for a successful bioorthogonal reaction include occurring under physiological conditions (temperature and pH), exhibiting high selectivity, being biologically and chemically inert to native functional groups, and proceeding with rapid kinetics to form stable products acs.orgwikipedia.orgacs.orgresearchgate.net. By employing bioorthogonal handles, researchers can overcome the limitations of traditional chemical modifications, which often suffer from poor specificity and can disrupt normal cellular functions acs.orgwikipedia.orgacs.orgacs.orgnih.gov.

Overview of Azide-Containing Amino Acids as Chemical Tools

Among the various bioorthogonal handles, the azide (B81097) functional group (-N₃) has emerged as a particularly versatile and widely utilized tool in chemical biology nih.govsigmaaldrich.comnih.govmetu.edu.trfrontiersin.orgjenabioscience.com. Azide-containing amino acids serve as invaluable building blocks for introducing this reactive moiety into peptides and proteins sigmaaldrich.comnih.govmetu.edu.trbachem.comprinceton.edu. These modified amino acids can be incorporated into biomolecules through methods such as solid-phase peptide synthesis (SPPS) or genetic code expansion nih.govnih.govfrontiersin.orgprinceton.edu. The azide group's inherent inertness in biological environments makes it an ideal partner for bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the Staudinger ligation nih.govsigmaaldrich.comnih.govfrontiersin.org. These reactions allow for the covalent attachment of various probes, such as fluorescent dyes, affinity tags, or therapeutic payloads, to the azide-modified biomolecule with high efficiency and specificity sigmaaldrich.commetu.edu.trbachem.com.

Historical Context of 5-Azidonorvaline (B613038) in Peptide and Protein Modification

5-Azidonorvaline, a non-canonical amino acid, has played a role in the expanding toolkit of bioorthogonal chemistry, particularly in the field of peptide and protein modification. Its development and utilization are part of the broader effort to create versatile building blocks for introducing azide functionalities into biomolecules nih.govresearchgate.net. Historically, the introduction of azido (B1232118) amino acids into peptides has been facilitated by solid-phase peptide synthesis (SPPS), where appropriately protected derivatives, such as Nα-Fmoc-protected 5-azidonorvaline, can be sequentially incorporated into growing peptide chains nih.gov.

Research has focused on developing efficient synthetic routes to such amino acids, with L-azidonorvaline being synthesized alongside other homologous azidoamino acids like L-azidoalanine and L-azidohomoalanine researchgate.net. These synthetic advancements have made it possible to site-specifically introduce a single bioorthogonal reaction site within peptides, enabling subsequent functionalization nih.gov. Furthermore, strategies have been developed to incorporate multiple azide residues into peptide sequences, enhancing the potential for complex modifications and the creation of hybrid biomaterials nih.govresearchgate.net. The use of 5-azidonorvaline, in particular, has been explored in strategies aimed at replacing polar amino acid residues with apolar, azide-containing ones, thereby altering peptide properties while retaining the capacity for bioorthogonal labeling nih.govresearchgate.net.

Table 1: Key Features and Applications of 5-Azidonorvaline

| Feature/Application | Description | Source(s) |

| Chemical Identity | 5-Azidonorvaline (L-isomer) | nih.govresearchgate.net |

| Role | Non-canonical amino acid; bioorthogonal handle | nih.govresearchgate.net |

| Synthesis | Accessible via efficient synthetic routes from protected natural amino acids | researchgate.net |

| Incorporation Method | Solid-Phase Peptide Synthesis (SPPS) | nih.gov |

| Primary Use | Site-specific introduction of azide functional group into peptides and proteins | nih.govresearchgate.net |

| Key Bioorthogonal Reactions | Participates in azide-based reactions (e.g., click chemistry, Staudinger ligation) | nih.govsigmaaldrich.comnih.govfrontiersin.org (general for azides, applied to 5-azidonorvaline) |

| Strategic Use | Replacing polar residues with apolar, azide-containing residues for modified peptide properties | nih.govresearchgate.net |

Structure

3D Structure

Properties

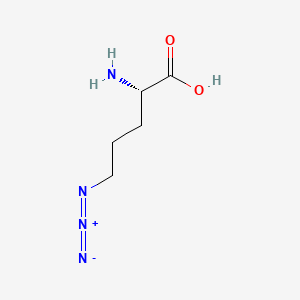

IUPAC Name |

(2S)-2-amino-5-azidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARUCAREKTRCL-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935463 |

Source

|

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-09-1 |

Source

|

| Record name | 5-Azido-L-norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azidonorvaline and Its Derivatives

Stereoselective Synthesis of L-5-Azidonorvaline

The synthesis of enantiomerically pure amino acids is crucial for producing peptides with defined structures and biological activities. Stereoselective synthesis aims to preferentially form one stereoisomer over others, often starting from chiral precursors or employing chiral reagents and catalysts escholarship.orgpeptide.com. For L-5-Azidonorvaline, stereoselective synthesis typically involves either starting with an enantiopure precursor or employing methods that control the stereochemistry during the introduction of the azide (B81097) group.

Strategies Utilizing Diazo Transfer Reagents

Synthesis from Natural Amino Acid Precursors

Integration into Peptide Synthesis

Azido (B1232118) amino acids are highly valued in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to the versatility of the azide functional group.

Solid-Phase Peptide Synthesis (SPPS) Protocols for 5-Azidonorvaline (B613038)

Fmoc-protected azido amino acids, including Fmoc-5-azido-L-norvaline, are compatible with standard Fmoc-based SPPS protocols sigmaaldrich.compeptide.comscielo.brchemimpex.com. The incorporation of these building blocks typically involves standard coupling procedures using activating agents and bases. Common coupling reagents include HATU, HBTU, DIC, or PyBOP, often in conjunction with additives like HOBt or HOAt, and bases such as DIPEA nih.govchempep.comnih.gov. For instance, common coupling conditions involve using 4-10 equivalents of the Fmoc-protected amino acid with coupling reagents and bases in solvents like DMF or DCM/DMF nih.govchempep.comnih.gov. The azide group remains stable throughout the SPPS cycle, including Fmoc deprotection with piperidine (B6355638) and final cleavage from the resin with trifluoroacetic acid (TFA) raineslab.comsigmaaldrich.com. After peptide synthesis, the azide group can be selectively reduced to an amine using reagents like thiols or phosphines, either on-resin or in solution sigmaaldrich.com.

On-Resin Modification Strategies for Azide Introduction

While the primary method for incorporating azido amino acids into peptides via SPPS involves using pre-synthesized Fmoc-protected azido amino acid building blocks, strategies for introducing azide functionalities on-resin exist. One such approach involves on-resin diazotransfer reactions to functionalize peptide sequences nih.gov. However, for 5-Azidonorvaline specifically, the integration typically relies on its direct incorporation as a pre-synthesized building block rather than post-synthetic modification of a standard norvaline residue on the resin.

Solution-Phase Synthetic Approaches Involving 5-Azidonorvaline

In solution-phase peptide synthesis, azido amino acids are employed similarly to SPPS, serving as key intermediates for the construction of complex peptides and peptide natural products nih.govfigshare.comresearchgate.net. Methods such as dicyclohexylcarbodiimide (B1669883) (DCC) or acid azide coupling can be used for peptide bond formation in solution chempep.com. The azido group's stability and its ability to be selectively reduced or participate in click chemistry make it a valuable tool for solution-phase peptide assembly and modification.

Applications of 5 Azidonorvaline in Bioorthogonal Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Azidonorvaline (B613038) Conjugates

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for bioconjugation. merckmillipore.com This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097), such as the one present in 5-azidonorvaline, and a terminal alkyne. nih.gov The CuAAC reaction is known for its high yields, stereospecificity, and compatibility with a wide range of functional groups, making it a robust method for labeling proteins and peptides containing 5-azidonorvaline. aatbio.com

Optimization of Reaction Conditions for Biological Compatibility

A significant challenge in applying CuAAC to biological systems is the inherent toxicity of the copper(I) catalyst. nih.gov To mitigate this, considerable research has focused on optimizing reaction conditions to ensure cell viability and preserve the function of biomolecules. Key strategies include the use of copper-chelating ligands and the careful control of reactant concentrations.

One of the most significant advancements has been the development of water-soluble ligands that stabilize the Cu(I) oxidation state and reduce its cytotoxicity. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used ligand that has been shown to accelerate the CuAAC reaction and protect biomolecules from copper-mediated damage. rsc.org Studies have demonstrated that maintaining a ligand-to-copper ratio of 5:1 can lower the levels of reactive oxygen species (ROS) induced by the Cu(I) ion and prevent protein crosslinking. rsc.org

The concentration of the copper catalyst is another critical parameter. Research indicates that copper concentrations should generally be maintained between 50 and 100 μM for effective bioconjugation without significant cellular toxicity. nih.gov Furthermore, the use of a reducing agent, such as sodium ascorbate (B8700270), is essential to maintain copper in its active Cu(I) state. nih.gov To counteract potential side reactions of ascorbate byproducts with proteins, additives like aminoguanidine (B1677879) can be employed. nih.gov

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | Generates the active Cu(I) catalyst in situ. | nih.gov |

| Copper Concentration | 50 - 100 µM | Balances reaction efficiency with minimizing cellular toxicity. | nih.gov |

| Ligand | Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes Cu(I), accelerates the reaction, and reduces cytotoxicity. | rsc.org |

| Ligand/Copper Ratio | ≥ 5:1 | Protects biomolecules from oxidative damage and prevents protein crosslinking. | rsc.org |

| Reducing Agent | Sodium Ascorbate | Maintains copper in the active Cu(I) oxidation state. | nih.gov |

| Additive | Aminoguanidine | Intercepts byproducts of ascorbate oxidation that can modify proteins. | nih.gov |

Formation of Triazole Linkages for Bioconjugation

The product of the CuAAC reaction is a chemically stable 1,2,3-triazole ring, which serves as a robust covalent linkage between the 5-azidonorvaline-containing protein and an alkyne-functionalized molecule. princeton.edu This triazole linkage is not susceptible to cleavage under typical biological conditions, ensuring a permanent label. The formation of this linkage is highly specific, occurring exclusively between the azide and terminal alkyne functionalities, thereby preventing off-target reactions with other functional groups present in biomolecules. nih.gov This high degree of selectivity is a hallmark of click chemistry and is crucial for the precise labeling of complex biological systems. princeton.edu

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To circumvent the issue of copper toxicity associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a truly bioorthogonal alternative. acs.org SPAAC utilizes cyclooctynes, which are eight-membered rings containing a highly strained alkyne bond. The relief of this ring strain provides the driving force for the reaction with azides, such as the one in 5-azidonorvaline, to form a stable triazole linkage without the need for a metal catalyst. acs.org

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne (B158145). A variety of cyclooctyne derivatives have been synthesized with modifications aimed at increasing reaction kinetics and improving water solubility. For instance, the fusion of benzene (B151609) rings to the cyclooctyne core, as seen in dibenzocyclooctyne (DIBO), significantly increases the ring strain and, consequently, the reaction rate. nih.gov Further modifications, such as the introduction of fluorine atoms (e.g., monofluorinated cyclooctyne (MOFO) and difluorinated cyclooctyne (DIFO)) or the creation of bicyclo[6.1.0]nonyne (BCN), have led to even faster reaction kinetics. nih.gov These advancements have made SPAAC a powerful tool for labeling 5-azidonorvaline-containing proteins in living cells and organisms where the introduction of a toxic catalyst is not feasible. nih.gov

| Cyclooctyne Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Key Feature | Reference |

|---|---|---|---|

| OCT | 0.0012 | First generation cyclooctyne. | nih.gov |

| ALO | 0.0013 | Aryl-less, improved water solubility. | nih.gov |

| DIMAC | 0.0030 | Dimethoxy azacyclooctyne, higher reaction rate. | nih.gov |

| MOFO | 0.0043 | Monofluorinated, enhanced reactivity due to electron-withdrawing fluorine. | nih.gov |

| DIBO | 0.057 | Dibenzocyclooctyne, highly strained due to fused benzene rings. | nih.gov |

| BCN | 0.14 | Bicyclo[6.1.0]nonyne, excellent reaction rate. | nih.gov |

| DIBAC | - | Aza-dibenzocyclooctyne, faster kinetics and higher hydrophilicity than DIBO. | nih.gov |

| BARAC | 0.96 | Biarylazacyclooctynone, remarkably improved reaction kinetics. | nih.gov |

Staudinger Ligation in Conjugation Strategies

The Staudinger ligation is another classic bioorthogonal reaction that is compatible with the azide group of 5-azidonorvaline. nih.gov This reaction involves the reaction of an azide with a triarylphosphine that is engineered to contain an electrophilic trap, typically a methyl ester, ortho to the phosphorus atom. mdpi.com The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to yield a stable amide bond and phosphine (B1218219) oxide. nih.gov

A key advantage of the Staudinger ligation is that both the azide and the phosphine are abiotic and unreactive toward native biological functional groups, making the reaction highly specific. nih.govnih.gov It proceeds under mild, physiological conditions without the need for a catalyst. website-files.com However, a notable drawback of the Staudinger ligation is its relatively slow reaction kinetics compared to CuAAC and SPAAC. nih.gov Additionally, the phosphine reagents can be susceptible to air oxidation. sigmaaldrich.com Despite these limitations, the Staudinger ligation has been successfully used for a variety of bioconjugation applications, including the labeling of cell surface glycans and the modification of proteins. nih.govnih.gov

Emerging Bioorthogonal Reactions Compatible with 5-Azidonorvaline Derivatives

The field of bioorthogonal chemistry is continually evolving, with the development of new reactions that offer faster kinetics, improved stability, and novel reactivity. Several of these emerging reactions are compatible with the azide functionality of 5-azidonorvaline.

One of the most prominent emerging bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC. nih.gov The azide group of 5-azidonorvaline itself does not directly participate in the IEDDA reaction. However, 5-azidonorvaline can be a component of a biomolecule that is subsequently modified with a strained alkene or alkyne via one of the previously mentioned azide-alkyne cycloaddition reactions. This dual-labeling strategy allows for the introduction of multiple, distinct probes into a single biological system.

Photo-click chemistry represents another area of active research. researchgate.net These reactions are initiated by light, providing spatiotemporal control over the bioconjugation process. While many photo-click reactions involve other functional groups, the development of photo-activatable azides or alkynes could potentially be applied to 5-azidonorvaline-containing systems, allowing for precise, light-triggered labeling.

The reaction of triazolinediones with tyrosine residues is a recently developed bioorthogonal reaction for protein modification. nih.gov While this reaction does not directly involve the azide group, it highlights the expanding toolbox of bioorthogonal chemistries. It is conceivable that a protein containing 5-azidonorvaline could be dually modified, first through an azide-alkyne cycloaddition and subsequently through a triazolinedione-tyrosine reaction, enabling multi-functionalization of the target protein.

Protein and Peptide Engineering Through 5 Azidonorvaline Incorporation

Genetic Code Reprogramming for Site-Specific Integration of 5-Azidonorvaline (B613038)

Genetic code reprogramming, also known as genetic code expansion, is a powerful strategy that allows for the introduction of ncAAs into proteins during translation within living cells or in vitro systems. This process typically involves the engineering of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can specifically charge a tRNA with an ncAA and deliver it to the ribosome in response to a designated codon.

Methionine Surrogate Strategies in Cellular Systems

While not a direct methionine replacement, azido-amino acids like azidohomoalanine (AHA) have been successfully employed as surrogates for metabolic labeling of newly synthesized proteins in cellular systems. AHA, an azide (B81097) derivative of methionine, is incorporated by the cellular translation machinery in place of methionine gbiosciences.comthermofisher.com. This strategy leverages the cellular machinery's ability to recognize and process the azide-containing amino acid, providing a bioorthogonal handle for subsequent labeling. Although direct evidence of 5-azidonorvaline functioning as a methionine surrogate in cellular systems is less documented than for AHA, its structural similarity and the established utility of other azido-amino acids suggest similar potential for cellular incorporation and subsequent modification researchgate.net. Research has demonstrated the in vitro incorporation of azidonorvaline (Anv) into proteins using reprogrammed genetic codes, indicating the feasibility of its use in engineered translation systems nih.gov.

Site-Specific Protein and Peptide Labeling and Modification

Once 5-azidonorvaline is site-specifically incorporated into a protein or peptide, its azide group serves as a versatile handle for conjugation with a wide array of reporter molecules or functional tags through bioorthogonal click chemistry medchem101.comlumiprobe.com.

Covalent Attachment of Reporter Molecules (e.g., Fluorescent Dyes, Affinity Tags)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most common method for labeling azide-containing biomolecules gbiosciences.comthermofisher.commedchem101.comlumiprobe.commdpi.comnih.gov. This reaction forms a stable 1,2,3-triazole linkage between the azide group of 5-azidonorvaline and an alkyne-modified reporter molecule medchem101.comlumiprobe.com. Reporter molecules can include fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other functional tags. This approach allows for precise labeling of proteins and peptides at the site of 5-azidonorvaline incorporation, enabling visualization, purification, and functional studies gbiosciences.commedchem101.comlumiprobe.com. For instance, research has demonstrated the use of CuAAC to create triazole linkers by incorporating 5-azidonorvaline (Nva) to modify protein structures mdpi.com.

Development of Bioorthogonal Probes for Cellular Studies

The bioorthogonal nature of the azide group, meaning it does not react with endogenous biomolecules under physiological conditions, makes 5-azidonorvaline an ideal component for developing sophisticated bioorthogonal probes nih.govnih.govepfl.ch. These probes can be designed to track cellular processes, visualize specific protein localization, or study protein-protein interactions within live cells nih.govnih.govepfl.ch. By conjugating 5-azidonorvaline-containing peptides or proteins with alkyne-functionalized probes (e.g., fluorophores, affinity tags), researchers can achieve sensitive and specific detection within complex cellular environments nih.gov. The ability to perform these reactions under mild, aqueous conditions further enhances their utility in cellular and in vivo applications medchem101.comlumiprobe.com.

Design and Synthesis of Modified Peptide Analogs

The incorporation of 5-azidonorvaline offers a strategic advantage in the design and synthesis of modified peptide analogs with enhanced or novel properties cnr.itthermofisher.com. By introducing this ncAA, researchers can improve peptide stability, alter conformational preferences, or introduce specific functionalities for therapeutic or diagnostic applications cnr.it.

The synthesis of peptide analogs incorporating 5-azidonorvaline can be achieved through solid-phase peptide synthesis (SPPS) or by modifying pre-synthesized peptides. The azide handle can then be utilized for post-synthetic modification using click chemistry, allowing for the attachment of various payloads, such as fluorescent labels, targeting moieties, or other chemical entities cnr.itthermofisher.com. For example, studies have explored the use of 5-azidonorvaline in creating peptide structures, such as β-hairpin analogs, where the triazole linkage formed via CuAAC contributes to the structural integrity mdpi.com. This approach provides a pathway to develop peptide-based drugs, biosensors, and research tools with improved characteristics compared to their native counterparts cnr.it.

Data Table: Peptide Folding Efficiency with 5-Azidonorvaline Incorporation

The following table summarizes findings related to the structural integrity of peptides incorporating 5-azidonorvaline, as assessed by the efficiency of forming correctly folded structures via CuAAC.

| Peptide Modification Strategy | Amino Acid Incorporated | Reaction Type | Resulting Structure Ratio (Folded:Misfolded) | Reference |

| Triazole Linker Formation | 5-Azidonorvaline (Nva) | CuAAC | 1:7 | mdpi.com |

Compound List:

5-Azidonorvaline

Cyclized Peptides and Beta-Hairpin Analogs Utilizing 5-Azidonorvaline

The incorporation of 5-azidonorvaline into peptide sequences offers a strategic method for inducing cyclization and stabilizing specific secondary structures, such as β-hairpins. The azide moiety serves as a reactive site for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent click chemistry reaction. This reaction allows for the formation of a stable 1,2,3-triazole ring, which can bridge different parts of a peptide chain, leading to cyclization.

Research by Holland-Nell and Meldal demonstrated the use of 5-azidonorvaline (Nva) alongside propargylglycine (B1618536) (Pra) in the synthesis of β-hairpin analogs. In these studies, cysteine residues within a peptide sequence were replaced by Pra and Nva to create triazole linkers, thereby facilitating the formation of cyclic structures. mdpi.com While this approach successfully yielded correctly folded β-hairpin analogs, it was also observed that a significant portion of the product existed as misfolded, globule-like structures. mdpi.comuq.edu.au This highlights the intricate balance required in designing peptide sequences and selecting appropriate cyclization strategies to achieve the desired conformational outcomes.

| Peptide System | Modification Strategy | Observed Outcome | Reference |

| β-Hairpin | Replacement of cysteines with Pra and Nva for CuAAC | Formation of correctly folded β-hairpin analogs, but majority misfolded globule-like structures | mdpi.comuq.edu.au |

Peptide Conjugation to Biomolecules and Materials

The azide group of 5-azidonorvaline is highly effective for conjugating peptides to a wide array of biomolecules and materials. CuAAC click chemistry provides a robust and selective method for creating these conjugates, forming stable triazole linkages. This capability is pivotal in developing advanced materials, diagnostic tools, and therapeutic agents, including peptide-based vaccines.

Studies have explored the conjugation of peptides to polymeric carriers, such as linear- and dendritic-poly(t-butyl)acrylate (PtBA) and lipid core peptide (LCP) systems, for vaccine development. uq.edu.au These polymer-peptide hybrids can self-assemble into nanoparticles, enhancing immunogenicity and enabling single-dose immunization without the need for external adjuvants. uq.edu.au The CuAAC reaction can be performed on unprotected peptides containing azide groups, offering a high degree of specificity and efficiency. mdpi.com

| Conjugate Type | Conjugation Method | Yield (%) | Application | Resulting Nanoparticle Size (nm) | Reference |

| Peptide-PtBA | CuAAC | 43 | Vaccine development | 500 and 20 | mdpi.comuq.edu.au |

| Peptide-LCP | CuAAC | N/A | Vaccine development | N/A | uq.edu.au |

| TOCA Analogs | CuAAC | >98 | Radiolabeling/Theranostics | N/A | mdpi.com |

Compound List

5-Azidonorvaline (Nva)

2-amino-4-azidobutyric acid (Abu)

Propargylglycine (Pra)

Streptococcus pyogenes

Necator americanus

Schistosoma mansoni

Poly(t-butyl)acrylate (PtBA)

Lipid core peptide (LCP)

Investigation of Biological Mechanisms and Pathways Using 5 Azidonorvaline Probes

Elucidation of Enzyme Catalytic Mechanisms

Understanding the precise mechanisms by which enzymes catalyze biochemical reactions is fundamental to biology and drug discovery. Non-natural amino acid analogs, such as 5-azidonorvaline (B613038), are valuable probes for dissecting these mechanisms. By introducing an analog into an enzyme's active site, researchers can gain insights into substrate binding, transition state stabilization, and the roles of key active site residues. researchgate.netdrugbank.com

5-Azidonorvaline, as an analog of ornithine, is particularly suited for studying enzymes that process ornithine or structurally similar substrates. For instance, it has been proposed as a probe for ornithine aminotransferase (OAT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism. nih.govnih.gov Introducing 5-azidonorvaline into the OAT active site could help elucidate the spatial arrangement of the substrate during catalysis and identify key interactions necessary for the transamination reaction.

The general strategies employed often involve:

Binding and Inhibition Studies: Assessing whether the analog acts as a substrate, a competitive inhibitor, or an inactivator can reveal critical features of the enzyme's active site.

Spectroscopic Analysis: If the analog can be trapped in the active site, techniques like X-ray crystallography can provide a high-resolution snapshot of the enzyme-analog complex, revealing precise binding orientations.

Crosslinking: Photoactivation of the azide (B81097) group can covalently link the analog to residues within the active site, allowing for the identification of the binding pocket through subsequent proteomic analysis.

Enzyme specificity is the basis of orderly metabolic function, and probing the limits of this specificity provides insight into molecular recognition. researchgate.net Introducing modified analogs like 5-azidonorvaline is a direct method to map the steric and electronic constraints of an enzyme's active site. If an enzyme can bind or process 5-azidonorvaline, it indicates that the active site can accommodate the linear five-carbon chain and tolerate the replacement of a terminal methyl or amino group with the azide moiety.

A prime example of this approach involves studies of 5-aminolevulinate synthase (ALAS), the enzyme that catalyzes the first step in heme biosynthesis by condensing glycine (B1666218) and succinyl-CoA. nih.gov Through site-directed mutagenesis, researchers have created ALAS variants with altered substrate specificity that can utilize amino acids other than glycine. nih.gov This same principle applies to the use of substrate analogs. By testing a series of analogs with systematic modifications, one can determine which functional groups and what stereochemistry are essential for binding and catalysis.

The use of 5-azidonorvaline to probe an enzyme like ornithine aminotransferase would help answer questions such as:

Does the enzyme's active site have sufficient space to accommodate the azide group?

Does the electronic nature of the azide interfere with the catalytic mechanism (e.g., the PLP chemistry)?

Can the analog compete with the natural substrate, and what is its binding affinity (Kᵢ)?

The results of such studies, summarized in the table below, help to build a detailed model of the enzyme's active site and its interactions with substrates.

| Enzyme Target Example | Analog Used | Information Gained |

| Methionine Adenosyltransferases (MATs) | GTP, CTP, UTP (analogs of ATP) | Revealed that human MAT exhibits substrate promiscuity, while E. coli MAT is highly specific for ATP, highlighting differences in active site dynamics. nih.gov |

| 5-Aminolevulinate Synthase (ALAS) | Alanine, Serine, Threonine (via mutagenesis) | Identified key active site residues responsible for recognizing and binding the primary substrate, glycine. nih.gov |

| Ornithine Aminotransferase (OAT) | 5-Azidonorvaline (proposed) | Could determine the tolerance of the active site for modifications at the delta-position of the ornithine side chain. |

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of entire enzyme families directly in native biological systems. nih.govuniversiteitleiden.nl ABPP probes are small molecules that typically consist of two key elements: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, and a reporter tag for detection and enrichment. doaj.orgnih.gov

The azide moiety of 5-azidonorvaline makes it an ideal component for the reporter tag portion of an ABPP probe. mdpi.com After the probe has covalently labeled its target protein in a cell lysate or living cell, the azide group can be used to attach a fluorescent dye or a biotin (B1667282) handle via click chemistry. This allows for the visualization of labeled proteins by SDS-PAGE and in-gel fluorescence scanning or their enrichment and subsequent identification by mass spectrometry.

While 5-azidonorvaline itself is not typically a reactive warhead, it can be incorporated into molecules that are. For example, it could be part of a peptidomimetic structure designed to target a specific protease, with a separate electrophilic group serving as the warhead. Alternatively, in a metabolic labeling approach, 5-azidonorvaline incorporated into a newly synthesized enzyme could itself become part of a targetable site. The presence of the bioorthogonal azide handle allows ABPP to be performed in a two-step manner, which is advantageous as it separates the potentially disruptive labeling event from the detection step, minimizing interference with the biological system. mdpi.com

Exploration of Protein-Protein Interactions and Complexes

Protein-protein interactions (PPIs) are the foundation of cellular signaling networks and functional complexes. A significant challenge in studying PPIs is capturing weak or transient interactions that are often lost during standard biochemical purification methods. Photo-crosslinking, enabled by the incorporation of photo-activatable amino acids, provides a solution by covalently "trapping" interacting partners in situ. mdpi.com

The azide group in 5-azidonorvaline can function as a photo-crosslinker. When incorporated into a "bait" protein, exposure to UV light (~350 nm) converts the azide into a highly reactive nitrene intermediate. This nitrene can insert into adjacent C-H, N-H, or O-H bonds of a nearby "prey" protein, forming a stable covalent bond. mdpi.com This technique has been successfully used with other azido-containing amino acids, such as p-azido-L-phenylalanine (azF), to map the specific interfaces of complex protein assemblies like G protein-coupled receptors (GPCRs) in living cells. nih.govnih.gov

The general workflow for using 5-azidonorvaline to study PPIs is as follows:

Incorporation : 5-azidonorvaline is incorporated into a protein of interest, typically through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon).

Interaction : The modified protein is expressed in cells, where it interacts with its native binding partners.

Crosslinking : The cells are exposed to UV light, which activates the azide and covalently crosslinks the bait protein to its interacting partners.

Analysis : The resulting cross-linked complexes are isolated, digested, and analyzed by mass spectrometry to identify the prey proteins and map the sites of interaction.

This method provides high-resolution information about interaction interfaces and can capture dynamic interactions within their native cellular context.

Tracing Metabolic Pathways and Biosynthetic Processes

Metabolic labeling with bioorthogonal reporters is a technique that harnesses a cell's own machinery to incorporate chemical tags into newly synthesized biomolecules. creative-proteomics.com This allows for the tracking and analysis of these molecules over time, providing a dynamic view of metabolic and biosynthetic processes. 5-Azidonorvaline, as an amino acid analog, can be used to trace the pathway of protein biosynthesis. researchgate.netliverpool.ac.uk

A closely related analog, azidonorleucine (ANL), has been used extensively for this purpose. nih.govnih.gov In these studies, cells or organisms are supplied with ANL in their growth medium. If the cellular machinery is permissive, or has been engineered to be, the methionyl-tRNA synthetase (MetRS) will charge tRNAMet with ANL, leading to its incorporation into newly synthesized proteins in place of methionine. nih.gov The azide tag on these proteins then serves as a chemical handle for their subsequent detection.

This technique allows researchers to:

Visualize the location of new protein synthesis within a cell or tissue.

Identify and quantify the proteins being synthesized under specific conditions (e.g., in response to a stimulus or at a particular developmental stage).

Purify newly synthesized proteomes for further analysis.

The success of this method with ANL provides a strong precedent for the use of 5-azidonorvaline to trace protein synthesis, particularly in systems where an orthogonal tRNA synthetase has been introduced to specifically incorporate it.

The ability to specifically label and identify newly synthesized proteins (the "nascent proteome") provides a powerful window into cellular responses. Traditional proteomic methods measure total protein abundance, which is a combination of synthesis and degradation rates. In contrast, metabolic labeling with probes like 5-azidonorvaline or its analogs allows for the direct measurement of protein translation (synthesis). nih.govnih.gov

A key study using azidonorleucine (ANL) in the fruit fly Drosophila melanogaster demonstrated the power of this approach. nih.gov By expressing a mutated methionyl-tRNA-synthetase (MetRSL262G) in specific cell types, researchers could achieve cell-selective metabolic labeling of proteins. This enabled them to profile the nascent proteome of specific neurons or muscle cells within the complex environment of a living organism. nih.gov

This methodology allows for detailed investigation of:

Temporal Dynamics : By controlling the timing of analog administration, one can study how protein synthesis changes over short periods in response to signals.

Spatial Dynamics : Cell-type-specific expression of the engineered synthetase allows for the mapping of protein synthesis in different tissues or even subcellular compartments.

Proteome Remodeling : It enables the study of how the proteome is remodeled during processes like development, learning and memory, or disease progression.

The data below summarizes the key features of this technique, which is directly applicable to 5-azidonorvaline.

| Feature | Description | Example Application |

| Temporal Control | Labeling can be initiated and stopped by adding or removing the azido-amino acid from the medium. | Measuring changes in protein synthesis in neurons following synaptic stimulation. |

| Cell-Type Specificity | Achieved by expressing an engineered aminoacyl-tRNA synthetase under a cell-specific promoter. | Profiling the nascent proteome of glial cells versus neurons in the brain. nih.gov |

| Bioorthogonal Detection | The azide handle allows for specific detection of labeled proteins using click chemistry, avoiding interference from the pre-existing proteome. | Visualizing newly synthesized proteins in larval body wall muscles of Drosophila. nih.gov |

Application in Systems Biology and Chemoproteomics Research

Systems biology aims to understand the emergent properties of complex biological systems by studying the interactions between their components. nih.gov Chemoproteomics, a key sub-discipline, utilizes chemical probes to study protein function, interactions, and dynamics on a proteome-wide scale. nih.gov 5-Azidonorvaline is a quintessential chemoproteomic tool that enables multiple types of system-level analyses.

The applications discussed in the previous sections—elucidating enzyme activity (ABPP), mapping protein interaction networks (photo-crosslinking), and profiling nascent proteomes (metabolic labeling)—are all powerful chemoproteomic methods. When applied globally, they provide datasets that are essential for systems biology.

For instance:

Global ABPP can reveal how the activity of an entire enzyme class is altered by a drug or disease state, providing a functional readout of the proteome.

Large-scale crosslinking studies can generate comprehensive protein-protein interaction maps, revealing the architecture of cellular networks.

Quantitative nascent proteomics can show how an entire proteome is remodeled in response to environmental stress, offering insights into cellular adaptation strategies.

By providing a chemical handle that can be used to "fish out" specific subsets of proteins (active enzymes, interacting partners, newly synthesized proteins) from the immense complexity of the cell, 5-azidonorvaline allows researchers to ask and answer questions at a systems level. It bridges the gap between the study of individual molecules and the understanding of the integrated cellular processes that govern life.

Structural Biology of 5 Azidonorvaline Modified Biomolecules

Impact of 5-Azidonorvaline (B613038) Incorporation on Protein/Peptide Conformation and Stability

The replacement of a natural amino acid with 5-azidonorvaline can potentially alter the delicate balance of forces that govern protein folding and stability. The extent of this perturbation depends on several factors, including the location of the substitution (e.g., buried core vs. solvent-exposed loop), the nature of the original residue, and the local chemical environment.

However, even subtle changes can impact stability. The substitution might affect:

Hydrophobic Interactions: The alkyl portion of the side chain can participate in hydrophobic packing within the protein core. The terminal azide (B81097) is more polar than a methyl group, which could slightly alter these interactions.

Local Steric Effects: While small, the azide group could introduce minor steric clashes or relieve existing ones, depending on the context of the substitution site.

| Property | 5-Azidonorvaline | Norvaline | Lysine | Methionine |

|---|---|---|---|---|

| Side Chain Formula | -(CH₂)₃N₃ | -(CH₂)₂CH₃ | -(CH₂)₄NH₃⁺ | -(CH₂)₂SCH₃ |

| Charge at pH 7 | Neutral | Neutral | Positive (+1) | Neutral |

| Key Feature | Bioorthogonal handle (azide) | Aliphatic, hydrophobic | Aliphatic, basic, charged | Contains sulfur, hydrophobic |

| Potential Structural Impact | Generally minimal; slight polarity change at terminus | Contributes to hydrophobic core packing | Forms salt bridges; solvent-exposed | Contributes to hydrophobic core; can be oxidized |

Advanced Structural Characterization Techniques

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a protein or macromolecular complex at high resolution. springernature.com To apply this technique to a 5-azidonorvaline-modified protein, the molecule must first be induced to form a well-ordered crystal. wustl.eduresearchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein is built and refined. nih.gov

For a protein containing 5-azidonorvaline, a high-resolution crystal structure would definitively:

Confirm the successful incorporation and locate the exact position of the modified residue.

Reveal any localized perturbations in the protein backbone or surrounding amino acid side chains.

Detail changes in hydrogen bonding networks or hydrophobic packing arrangements caused by the modification.

The ability to obtain well-diffracting crystals can itself be an indicator of the protein's conformational homogeneity and stability after modification. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Resolution (Å) | 1.8 | The level of detail observed in the structure. |

| Space group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| R-work / R-free | 0.19 / 0.22 | Indicators of the quality of the fit between the model and the experimental data. |

| Completeness (%) | 99.5 | The percentage of all possible diffraction measurements that were recorded. |

| Ramachandran outliers (%) | 0.1 | Percentage of residues with unusual backbone conformations, indicating model quality. |

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution, providing an essential complement to solid-state crystal structures. nih.govuzh.ch For proteins modified with 5-azidonorvaline, NMR is particularly useful for assessing subtle conformational changes.

A common approach is to compare the 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the unmodified (wild-type) protein with that of the 5-azidonorvaline-containing variant. Each peak in an HSQC spectrum corresponds to a specific amide group in the protein backbone. Changes in the chemical environment of a nucleus upon amino acid substitution will cause a shift in its corresponding peak's position. These "chemical shift perturbations" (CSPs) can be mapped onto the protein's structure to identify regions affected by the modification. A lack of significant CSPs would provide strong evidence that the incorporation of 5-azidonorvaline did not substantially alter the protein's global fold. researchgate.net

| Residue Number | Residue Name | Combined CSP (ppm) | Location |

|---|---|---|---|

| 49 | Glycine (B1666218) | 0.015 | Distant loop |

| 75 | Leucine | 0.250 | Site of modification |

| 76 | Alanine | 0.110 | Adjacent to modification |

| 112 | Valine | 0.021 | Distant beta-sheet |

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large, complex, and flexible macromolecular assemblies that are often intractable by crystallography or NMR. In this method, purified samples are flash-frozen in a thin layer of vitreous ice, and their images are captured with an electron microscope. Hundreds of thousands of individual particle images are then computationally averaged and reconstructed to generate a 3D model.

The utility of 5-azidonorvaline in the context of Cryo-EM often lies in its ability to trap transient interactions. For example, a protein containing 5-azidonorvaline can be cross-linked to its binding partner (which has been modified with a complementary reactive group) via a click reaction. This covalent linkage stabilizes the complex, making it suitable for Cryo-EM analysis and allowing for the structural determination of the entire assembly.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can image the surface of biomolecules with nanometer resolution. In AFM, a sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a topographical map.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique extensively used for determining the size distribution of small particles and macromolecules in solution. malvernpanalytical.comresearchgate.net The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid due to collisions with the solvent molecules. malvernpanalytical.com DLS measures the fluctuations in the intensity of scattered light caused by this motion, and from these fluctuations, it is possible to determine the translational diffusion coefficient of the particles. This coefficient is then used to calculate the hydrodynamic diameter (or radius) of the particles using the Stokes-Einstein equation. malvernpanalytical.com

In the context of structural biology, DLS is a valuable tool for assessing the hydrodynamic properties of biomolecules, including those modified with the non-canonical amino acid 5-azidonorvaline. The incorporation of 5-azidonorvaline into a protein or other biomolecule can potentially alter its size, shape, and aggregation state. DLS provides a means to investigate these changes by measuring the hydrodynamic diameter of the modified biomolecules.

Key Parameters Determined by DLS:

| Parameter | Description | Relevance to 5-Azidonorvaline-Modified Biomolecules |

| Hydrodynamic Diameter (dH) | The diameter of a hypothetical sphere that has the same diffusion coefficient as the particle being measured. malvernpanalytical.com | Provides information on the overall size of the 5-azidonorvaline-modified biomolecule in solution, including any associated solvent layers. Changes in hydrodynamic diameter can indicate successful modification or conformational changes. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.1 is typically considered monodisperse. researchgate.net | Assesses the homogeneity of the 5-azidonorvaline-modified biomolecule preparation. A low PDI suggests a uniform population of molecules, which is often desirable for structural studies. |

| Aggregation Analysis | The detection of larger particles in the sample, which can indicate aggregation of the biomolecules. | Monitors the stability of 5-azidonorvaline-modified biomolecules and can help optimize buffer conditions to prevent aggregation. |

Application in Studying 5-Azidonorvaline-Modified Biomolecules:

While specific research data on the DLS analysis of 5-azidonorvaline-modified biomolecules is not extensively available in the public domain, the application of DLS in this context would follow established principles for characterizing modified proteins and other bioconjugates. nih.gov The primary goal would be to assess the impact of 5-azidonorvaline incorporation and subsequent modifications (e.g., via click chemistry) on the hydrodynamic properties of the target biomolecule.

Hypothetical Research Findings:

A hypothetical study might involve comparing the DLS profiles of an unmodified protein with its 5-azidonorvaline-containing counterpart. Further comparisons could be made after conjugating a molecule to the azide group of 5-azidonorvaline.

Hypothetical DLS Data for a 5-Azidonorvaline-Modified Protein:

| Sample | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Observations |

| Unmodified Protein | 10.2 | 0.08 | Monodisperse sample with a well-defined size. |

| 5-Azidonorvaline-Modified Protein | 10.5 | 0.09 | A slight increase in hydrodynamic diameter, consistent with the incorporation of the amino acid analog. The sample remains monodisperse. |

| 5-Azidonorvaline-Modified Protein + Conjugated Fluorophore | 11.8 | 0.12 | A noticeable increase in size following conjugation, confirming the successful attachment of the fluorophore. A slight increase in PDI may indicate minor heterogeneity. |

| Aggregated Sample | >100 | >0.5 | The presence of large particles indicates aggregation, which could be induced by unfavorable buffer conditions or instability of the modified protein. |

These hypothetical data illustrate how DLS can be a powerful tool for the quality control and characterization of biomolecules modified with 5-azidonorvaline, ensuring their suitability for further structural and functional studies. The technique provides valuable insights into the size, homogeneity, and aggregation state of the sample, which are critical parameters in structural biology.

Advanced Analytical Methodologies for 5 Azidonorvaline Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone technique for the detailed analysis of 5-Azidonorvaline (B613038) and its derivatives. With its high sensitivity and accuracy, MS allows for the precise determination of molecular weights and the structural elucidation of molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.eg This method is extensively used for the identification and quantification of 5-Azidonorvaline in various samples.

In a typical LC-MS workflow for 5-Azidonorvaline analysis, the sample is first injected into a liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a column. The eluent from the chromatograph is then introduced into the mass spectrometer. Ionization of the analyte is a critical step, and for a polar molecule like 5-Azidonorvaline, electrospray ionization (ESI) is a commonly employed soft ionization technique that minimizes fragmentation. nih.gov

Once ionized, the mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. For 5-Azidonorvaline (C₅H₁₀N₄O₂), the expected monoisotopic mass is approximately 158.08 Da. nih.gov High-resolution mass spectrometers can provide highly accurate mass measurements, which aids in the confident identification of the compound.

For quantification, a calibration curve is typically generated using standards of known concentrations. mdpi.com The area under the peak in the chromatogram corresponding to 5-Azidonorvaline is proportional to its concentration in the sample. This allows for the determination of the amount of 5-Azidonorvaline in unknown samples with high precision and accuracy. nih.govnih.gov

Illustrative LC-MS Parameters for 5-Azidonorvaline Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detector | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) |

| Monitored Ion (m/z) | [M+H]⁺ ≈ 159.087 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules, including 5-Azidonorvaline. nih.gov This technique involves multiple stages of mass analysis, typically mass selection, fragmentation, and analysis of the fragments.

In an MS/MS experiment, the protonated molecule of 5-Azidonorvaline ([M+H]⁺) is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment in a predictable manner. The resulting product ions are then analyzed in the second stage of mass spectrometry.

The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable information about its chemical structure. For 5-Azidonorvaline, characteristic fragmentation pathways would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the azido (B1232118) group (N₃). The analysis of these fragments helps to confirm the identity of the compound and can be used to distinguish it from isomers. nih.govuab.edu

Predicted MS/MS Fragmentation of 5-Azidonorvaline ([C₅H₁₁N₄O₂]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Moiety Lost |

|---|---|---|---|

| 159.087 | 141.077 | 18.010 | H₂O |

| 159.087 | 131.092 | 27.995 | CO |

| 159.087 | 117.092 | 41.995 | N₃ |

| 159.087 | 74.060 | 85.027 | C₃H₅N₃ |

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of compounds and is considered a primary reference method. nih.gov This technique involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, 5-Azidonorvaline) to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).

The sample is then analyzed by mass spectrometry, and the ratio of the signal intensity of the native analyte to the isotopically labeled internal standard is measured. Since the labeled standard behaves identically to the native analyte during sample preparation and analysis, any loss of sample during these steps affects both equally, thus not altering their ratio. This allows for very precise and accurate quantification, as it corrects for variations in sample recovery and matrix effects. nih.gov

For 5-Azidonorvaline, a suitable internal standard would be, for example, 5-Azidonorvaline-¹³C₅,¹⁵N₄. The distinct mass difference allows for their simultaneous detection and quantification by MS.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of 5-Azidonorvaline from reaction mixtures or biological samples prior to its analysis or use.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For a polar compound like 5-Azidonorvaline, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By using a gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile in an aqueous buffer), a high-resolution separation can be achieved. researchgate.net The retention time of 5-Azidonorvaline under specific HPLC conditions is a characteristic property that can be used for its identification.

Gel Electrophoresis and Immunoblotting for Protein Analysis

When 5-Azidonorvaline is incorporated into proteins, its presence can be analyzed using gel electrophoresis and immunoblotting techniques. These methods are crucial for visualizing and identifying proteins that have been successfully labeled with this non-canonical amino acid.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. mdpi.com Proteins containing 5-Azidonorvaline can be visualized in the gel through various methods. One common approach is to utilize the azide (B81097) group for "click chemistry" reactions. For instance, the azide-modified proteins can be reacted with a fluorescently tagged alkyne probe. The resulting fluorescently labeled proteins can then be visualized in the gel using an appropriate imaging system. nih.gov

Following gel electrophoresis, immunoblotting (or Western blotting) can be employed for the specific detection of proteins containing 5-Azidonorvaline. After transferring the separated proteins from the gel to a membrane, the membrane is incubated with a primary antibody that specifically recognizes a protein of interest or a tag that has been attached to the 5-Azidonorvaline. A secondary antibody conjugated to an enzyme or a fluorescent dye is then used for detection, allowing for the specific identification of the protein that has incorporated 5-Azidonorvaline. nih.gov

Spectroscopic Techniques for Characterization

The characterization of 5-azidonorvaline and its conjugates relies on a suite of advanced spectroscopic methodologies. These techniques are indispensable for confirming the structural integrity of the molecule, determining its concentration in solutions, and assessing its incorporation into biomolecules. Spectroscopic analysis provides both qualitative and quantitative data that are fundamental to the application of 5-azidonorvaline in chemical biology and proteomics research.

The primary spectroscopic methods employed in the study of 5-azidonorvaline include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, mass spectrometry (MS) for accurate molecular weight determination and sequence verification in peptides, and infrared (IR) spectroscopy, which is particularly useful for identifying the characteristic azide functional group. The azide group exhibits a strong, sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹, making it a readily identifiable feature.

Beyond these foundational techniques, UV-Vis and fluorescence spectroscopy play crucial roles in the quantification and application of 5-azidonorvaline as a bioorthogonal handle. These methods are central to monitoring the progress of labeling reactions and to the detection and analysis of labeled biomolecules.

UV-Vis Spectroscopy for Concentration and Labeling Efficiency

UV-Vis spectroscopy is a versatile and accessible technique for the quantification of molecules containing chromophores. While the aliphatic chain of 5-azidonorvaline itself does not absorb significantly in the UV-Vis range, the azide functional group possesses a weak electronic absorption. Aliphatic azides typically exhibit two absorption bands in the ultraviolet region: a weaker absorption around 287 nm and a stronger one near 216 nm. at.ua

The concentration of a pure solution of 5-azidonorvaline can be determined by measuring its absorbance at one of these characteristic wavelengths and applying the Beer-Lambert law, provided a molar extinction coefficient (ε) has been established.

Monitoring Labeling Efficiency:

A key application of UV-Vis spectroscopy in the context of 5-azidonorvaline is the monitoring of its covalent attachment to other molecules, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The efficiency of these "click chemistry" reactions can be tracked by observing changes in the UV-Vis spectrum over time.

There are two primary approaches to monitoring labeling efficiency using UV-Vis spectroscopy:

Disappearance of a Reactant: If one of the reactants, either the azido-compound or the alkyne-containing molecule, has a distinct chromophore with a known absorbance, the progress of the reaction can be followed by the decrease in its characteristic absorbance. For instance, if 5-azidonorvaline is reacted with an alkyne-functionalized molecule that possesses a strong UV-Vis absorbance, the consumption of the alkyne can be monitored to determine the reaction kinetics and labeling efficiency. igem.org

Appearance of the Product: The formation of the 1,2,3-triazole ring resulting from the cycloaddition reaction can lead to the appearance of a new absorption band in the UV-Vis spectrum. This change in the electronic structure of the newly formed molecule can be exploited to monitor the reaction progress. By tracking the increase in absorbance at the λmax of the triazole product, one can quantify the extent of the labeling reaction.

The following table provides hypothetical data illustrating how UV-Vis spectroscopy could be used to monitor the labeling efficiency of a peptide with 5-azidonorvaline by observing the change in absorbance of a chromophoric alkyne partner.

| Time (minutes) | Absorbance at λmax of Alkyne-Chromophore | Percent Labeled |

| 0 | 1.00 | 0% |

| 10 | 0.85 | 15% |

| 30 | 0.50 | 50% |

| 60 | 0.20 | 80% |

| 120 | 0.05 | 95% |

| 180 | 0.02 | 98% |

This interactive table demonstrates the principle of monitoring labeling efficiency by the decrease in absorbance of a reactant.

Fluorescence Spectroscopy for Labeled Biomolecules

Fluorescence spectroscopy is a highly sensitive technique that is widely used to study biomolecules. 5-Azidonorvaline itself is not fluorescent. However, it serves as a versatile handle for the introduction of fluorophores into biomolecules through click chemistry. By reacting 5-azidonorvaline-containing biomolecules with alkyne-modified fluorophores, researchers can create fluorescently labeled proteins, peptides, or other biological macromolecules.

The principle behind this application often involves a "fluorogenic" or "turn-on" fluorescence response. In many cases, the alkyne-containing fluorophore is designed to be non-fluorescent or weakly fluorescent. The reaction with an azide, such as the one on 5-azidonorvaline, to form a triazole ring alters the electronic properties of the fluorophore, leading to a significant increase in its fluorescence quantum yield. interchim.frekb.eg This provides a powerful method for detecting and quantifying the labeling of biomolecules with a high signal-to-noise ratio, as the fluorescence signal is only generated upon successful conjugation. interchim.fr

Conversely, systems can be designed where the fluorescence of a dye is quenched upon reaction with an azide. This "turn-off" approach can also be utilized for monitoring labeling reactions. acs.org

The choice of fluorophore can be tailored to the specific application, with a wide range of fluorescent alkynes available that span the visible spectrum. This allows for multiplexed imaging and analysis. The following table presents examples of fluorogenic and quenching systems that can be used in conjunction with 5-azidonorvaline.

| Reaction System | Reactant 1 (Azide) | Reactant 2 (Alkyne) | Product | Fluorescence Change | Excitation (nm) | Emission (nm) |

| Fluorogenic Coumarin | 5-Azidonorvaline | Non-fluorescent Alkyne-Coumarin | Fluorescent Triazole-Coumarin | Enhancement | ~404 | ~477 |

| Fluorogenic BODIPY | 5-Azidonorvaline | Non-fluorescent Alkyne-BODIPY | Fluorescent Triazole-BODIPY | Enhancement | ~488 | ~515 |

| Quenching Dansyl/Dabsyl | Dansyl Azide | Dabsyl Alkyne | Triazole with Dansyl and Dabsyl | Quenching | ~336 | ~520 |

This interactive table illustrates the principles of fluorescence enhancement and quenching upon triazole formation in click chemistry reactions involving an azide, which is the functional group in 5-Azidonorvaline.

The use of 5-azidonorvaline in combination with these advanced fluorescence methodologies enables researchers to visualize the localization of proteins within cells, to study protein-protein interactions, and to quantify the dynamics of biological processes with high sensitivity and specificity.

Q & A

Q. How can researchers optimize the synthesis of 5-Azidonorvaline to ensure reproducibility?

Methodological Answer:

- Use iterative optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) to enhance yield and purity.

- Validate reproducibility by repeating synthesis under identical conditions across multiple batches, documenting deviations in byproduct formation or reaction kinetics.

- Include detailed protocols for purification (e.g., column chromatography gradients, recrystallization solvents) in supplementary materials to enable replication .

Q. What spectroscopic and chromatographic techniques are critical for validating the structural identity of 5-Azidonorvaline?

Methodological Answer:

- Combine H/C NMR for azide-group confirmation ( ~210 ppm in C) and amine-proton resonance analysis.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns.

- Employ HPLC with UV/Vis detection to assess purity (>95%) and monitor degradation products under storage conditions .

Q. How should researchers assess the stability of 5-Azidonorvaline under varying pH and temperature conditions?

Methodological Answer:

- Design accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling.

- Quantify degradation using LC-MS and compare kinetic profiles to identify optimal storage buffers (e.g., pH 7.4 PBS vs. acidic/basic conditions).

- Report half-life calculations and Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for 5-Azidonorvaline across cell lines?

Methodological Answer:

- Conduct dose-response assays in parallel across cell lines (e.g., HEK293 vs. HeLa) to control for metabolic variability.

- Use siRNA knockdown or CRISPR-edited models to isolate pathways influencing azide incorporation efficiency.

- Apply meta-analysis frameworks (e.g., random-effects models) to reconcile discrepancies in EC values .

Q. How can researchers design experiments to evaluate 5-Azidonorvaline’s cross-reactivity in copper-free click chemistry systems?

Methodological Answer:

- Perform competition assays with structurally analogous azides (e.g., 6-Azidohexanoate) to quantify reaction specificity.

- Use stopped-flow kinetics to compare rate constants () for strain-promoted azide-alkyne cycloaddition (SPAAC).

- Validate selectivity via fluorescence microscopy in live-cell labeling experiments .

Q. What computational approaches are effective for modeling 5-Azidonorvaline’s reactivity in enzyme-active sites?

Methodological Answer:

Q. How can researchers quantify 5-Azidonorvaline’s cellular uptake efficiency while minimizing cytotoxic artifacts?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing time-dependent azide incorporation in metabolic labeling studies?

Methodological Answer:

- Apply mixed-effects models to account for intra-experiment variability (e.g., timepoints as fixed effects, biological replicates as random effects).

- Use non-linear regression to fit incorporation curves (e.g., sigmoidal or first-order kinetics).

- Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in 5-Azidonorvaline’s bioorthogonal labeling efficiency?

Methodological Answer:

Q. What gaps exist in current mechanistic understanding of 5-Azidonorvaline’s metabolic incorporation, and how can they be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.